molecular formula C10H12BrClN2O2 B15241343 tert-Butyl (3-bromo-5-chloropyridin-4-yl)carbamate

tert-Butyl (3-bromo-5-chloropyridin-4-yl)carbamate

Cat. No.: B15241343
M. Wt: 307.57 g/mol
InChI Key: DORABQDENCTVOJ-UHFFFAOYSA-N
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Description

tert-Butyl (3-bromo-5-chloropyridin-4-yl)carbamate is a halogenated pyridine derivative functionalized with a tert-butyl carbamate group. This compound serves as a critical intermediate in medicinal and organic chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules. Its structure features a pyridine ring substituted with bromine (position 3), chlorine (position 5), and a carbamate-protected amine (position 4). The halogen substituents enhance electrophilicity, facilitating cross-coupling reactions, while the carbamate group provides stability during synthetic workflows .

Properties

Molecular Formula

C10H12BrClN2O2

Molecular Weight

307.57 g/mol

IUPAC Name

tert-butyl N-(3-bromo-5-chloropyridin-4-yl)carbamate

InChI

InChI=1S/C10H12BrClN2O2/c1-10(2,3)16-9(15)14-8-6(11)4-13-5-7(8)12/h4-5H,1-3H3,(H,13,14,15)

InChI Key

DORABQDENCTVOJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=NC=C1Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-bromo-5-chloropyridin-4-yl)carbamate typically involves the reaction of 3-bromo-5-chloropyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-Butyl (3-bromo-5-chloropyridin-4-yl)carbamate largely depends on its application. In medicinal chemistry, it may act as a prodrug, where the carbamate group is cleaved in vivo to release the active drug. The molecular targets and pathways involved can vary but often include enzymes or receptors that the active drug interacts with .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogous pyridine and heterocyclic carbamates, focusing on substituent effects, reactivity, and applications.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Pyridine Positions) Molecular Formula Molecular Weight (g/mol) Key Applications/Reactivity Reference
tert-Butyl (3-bromo-5-chloropyridin-4-yl)carbamate Br (3), Cl (5), carbamate (4) C₁₁H₁₂BrClN₂O₂* ~322.6 (calculated) Suzuki-Miyaura coupling; kinase inhibitor intermediates
tert-Butyl (5-bromopyridin-3-yl)carbamate Br (5), carbamate (3) C₁₀H₁₃BrN₂O₂ 297.13 Nucleophilic aromatic substitution
tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate Br (6), Cl (2), methylcarbamate (3) C₁₂H₁₄BrClN₂O₂ 348.61 PROTAC synthesis; alkylation reactions
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate F (5), OH (4), CH₃ (6), methylcarbamate (2) C₁₁H₁₆FN₃O₃ 257.26 Antiviral prodrugs; solubility modulation

Note: The molecular formula for *tert-Butyl (3-bromo-5-chloropyridin-4-yl)carbamate is inferred from analogous structures in the evidence.

Key Findings from Comparative Analysis

Substituent Position and Reactivity :

  • Bromine at position 3 (target compound) increases steric hindrance compared to bromine at position 5 (C₁₀H₁₃BrN₂O₂), reducing accessibility for nucleophilic attack but enhancing regioselectivity in cross-coupling reactions .
  • Chlorine at position 5 (target compound) versus position 2 (C₁₂H₁₄BrClN₂O₂) alters electronic effects: the para-chlorine in the target compound stabilizes negative charge buildup during substitution reactions .

Heterocycle Core Differences :

  • Pyrimidine derivatives (e.g., C₁₁H₁₆FN₃O₃) exhibit higher hydrogen-bonding capacity due to additional nitrogen atoms, making them more suitable for targeting enzymes like viral polymerases . In contrast, pyridine-based carbamates (target compound) are preferred for metal-catalyzed transformations due to simpler aromatic systems .

Functional Group Impact :

  • Methylcarbamate groups (e.g., C₁₂H₁₄BrClN₂O₂) improve metabolic stability compared to unmethylated carbamates but may reduce solubility .
  • Hydroxy and fluoro substituents (C₁₁H₁₆FN₃O₃) enhance polarity, favoring aqueous-phase reactions but complicating cell-membrane penetration in drug design .

Q & A

Q. What are the standard synthetic protocols for preparing tert-Butyl (3-bromo-5-chloropyridin-4-yl)carbamate?

The compound is typically synthesized via a multi-step reaction involving halogenated pyridine derivatives. A common approach includes:

Boc protection : Reacting 3-bromo-5-chloropyridin-4-amine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.

Validation : Confirm purity using HPLC (>95%) and structural identity via 1H^1H-NMR (e.g., characteristic tert-butyl singlet at δ 1.4 ppm) .

Q. How is the compound characterized structurally in academic research?

Key characterization methods include:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns on the pyridine ring (e.g., downfield shifts for bromo/chloro substituents).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]+^+ at m/z 335.93 for C10_{10}H11_{11}BrClN2_2O2_2).
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content matching theoretical values (±0.3%) .

Q. What precautions are necessary for handling this compound in the laboratory?

  • Storage : Keep in airtight containers at 2–8°C under inert gas (Ar/N2_2) to prevent hydrolysis of the carbamate group.
  • Personal Protection : Use nitrile gloves, safety goggles, and fume hoods to minimize inhalation/contact.
  • Decomposition : Avoid strong acids/bases, which may cleave the Boc group, releasing toxic pyridine derivatives .

Q. What solvents and conditions are compatible with this compound?

  • Solubility : Soluble in DCM, THF, DMF; sparingly soluble in water or hexane.
  • Reaction Compatibility : Stable under anhydrous, neutral conditions. Avoid Pd catalysts (risk of dehalogenation) or high temperatures (>80°C) to prevent Boc group degradation .

Advanced Research Questions

Q. How can reaction pathways involving this compound be optimized for regioselective functionalization?

  • Suzuki-Miyaura Coupling : Use Pd(PPh3_3)4_4 (2 mol%) with arylboronic acids in THF/Na2_2CO3_3 (aq.) at 80°C to selectively replace bromine.
  • Buchwald-Hartwig Amination : Employ BrettPhos-Pd-G3 catalyst to introduce amines at the 3-position.
  • Microwave-Assisted Synthesis : Reduces reaction times (e.g., 30 min vs. 12 hr) while maintaining >90% yield .

Q. What analytical methods resolve contradictions in crystallographic data for derivatives of this compound?

  • X-ray Crystallography : Use SHELX software for structure refinement. For ambiguous electron density (e.g., disordered substituents), apply restraints or twin refinement.
  • DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental data to validate bond lengths/angles .

Q. How does the electronic nature of substituents affect its reactivity in cross-coupling reactions?

Substituent effects can be analyzed via:

PositionSubstituentHammett σp_pReaction Rate (vs. H)
3Br+0.261.5× faster
5Cl+0.231.3× faster
Electron-withdrawing groups (Br, Cl) enhance oxidative addition in Pd-catalyzed reactions but may slow reductive elimination .

Q. What strategies mitigate toxicity risks in biological studies involving this compound?

  • Structure-Activity Relationship (SAR) : Modify the Boc group to reduce metabolic lability (e.g., replace with acetyl).
  • In Silico Screening : Predict ADMET profiles using SwissADME or ProTox-II to flag hepatotoxicity risks.
  • In Vitro Assays : Use HepG2 cells to monitor cytotoxicity (IC50_{50} > 100 µM recommended) .

Q. How can scalability challenges be addressed in multi-gram syntheses?

  • Flow Chemistry : Continuous flow reactors improve heat/mass transfer for Boc protection steps (yield >85% at 50 g scale).
  • Green Solvents : Replace DCM with cyclopentyl methyl ether (CPME) for safer large-scale reactions .

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